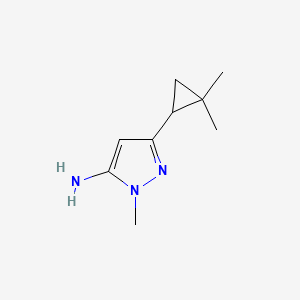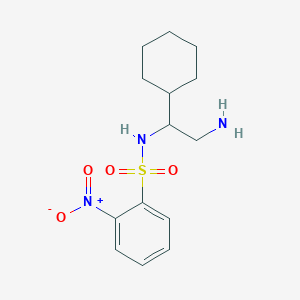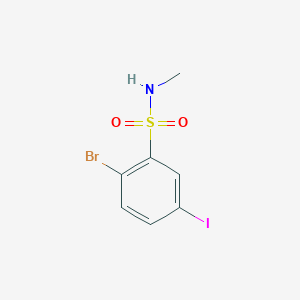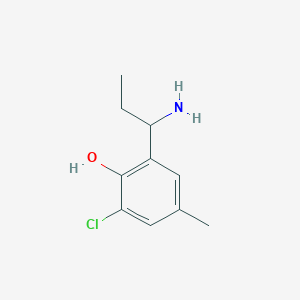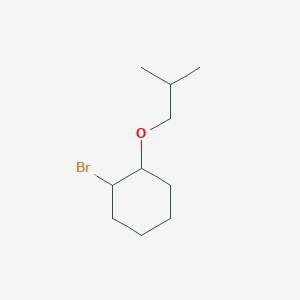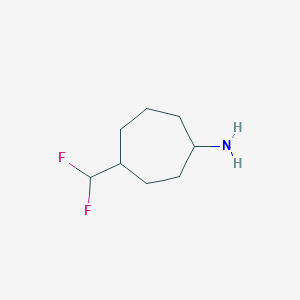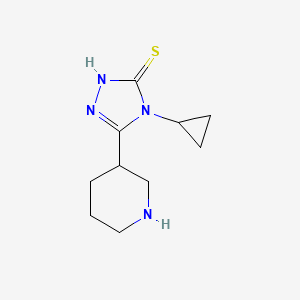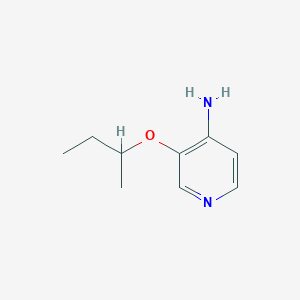
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
The synthesis of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the reaction of a fluorinated precursor with an appropriate aldehyde. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
7-fluoro-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7FO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2 |
InChI Key |
CGYOPMIVZIDXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13299238.png)

![4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13299246.png)
![2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13299247.png)

